

Application Notes and Protocols for Studying PNH Erythrocytes Using Refinicopan

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Compound of Interest

Compound Name: *Refinicopan*

Cat. No.: *B15610037*

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Introduction

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, acquired blood disorder characterized by the destruction of red blood cells (hemolysis) by the complement system.[1][2] This occurs due to a somatic mutation in the PIGA gene in a hematopoietic stem cell, leading to a deficiency of glycosylphosphatidylinositol (GPI)-anchored proteins on the surface of blood cells.[3] The absence of key GPI-anchored complement regulatory proteins, CD55 and CD59, renders PNH erythrocytes highly susceptible to complement-mediated damage.[2][4]

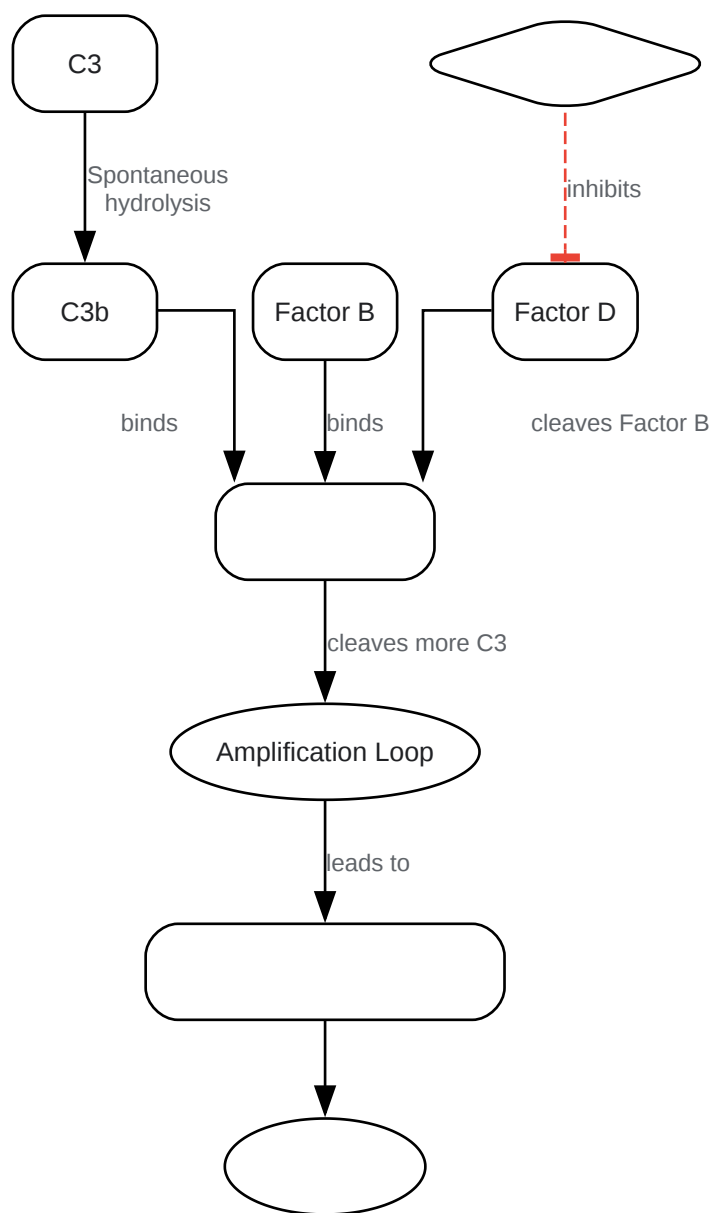
The alternative complement pathway (AP) plays a crucial role in the pathophysiology of PNH, contributing to both intravascular and extravascular hemolysis.[1][5] **Refinicopan** is a potent and selective small-molecule inhibitor of Complement Factor D, a critical serine protease in the alternative pathway.[6] By inhibiting Factor D, **Refinicopan** blocks the amplification of the complement cascade, thereby preventing the formation of the C3 convertase and subsequent cell lysis.[7] These application notes provide detailed protocols for utilizing **Refinicopan** to study its effects on PNH erythrocytes in a research setting.

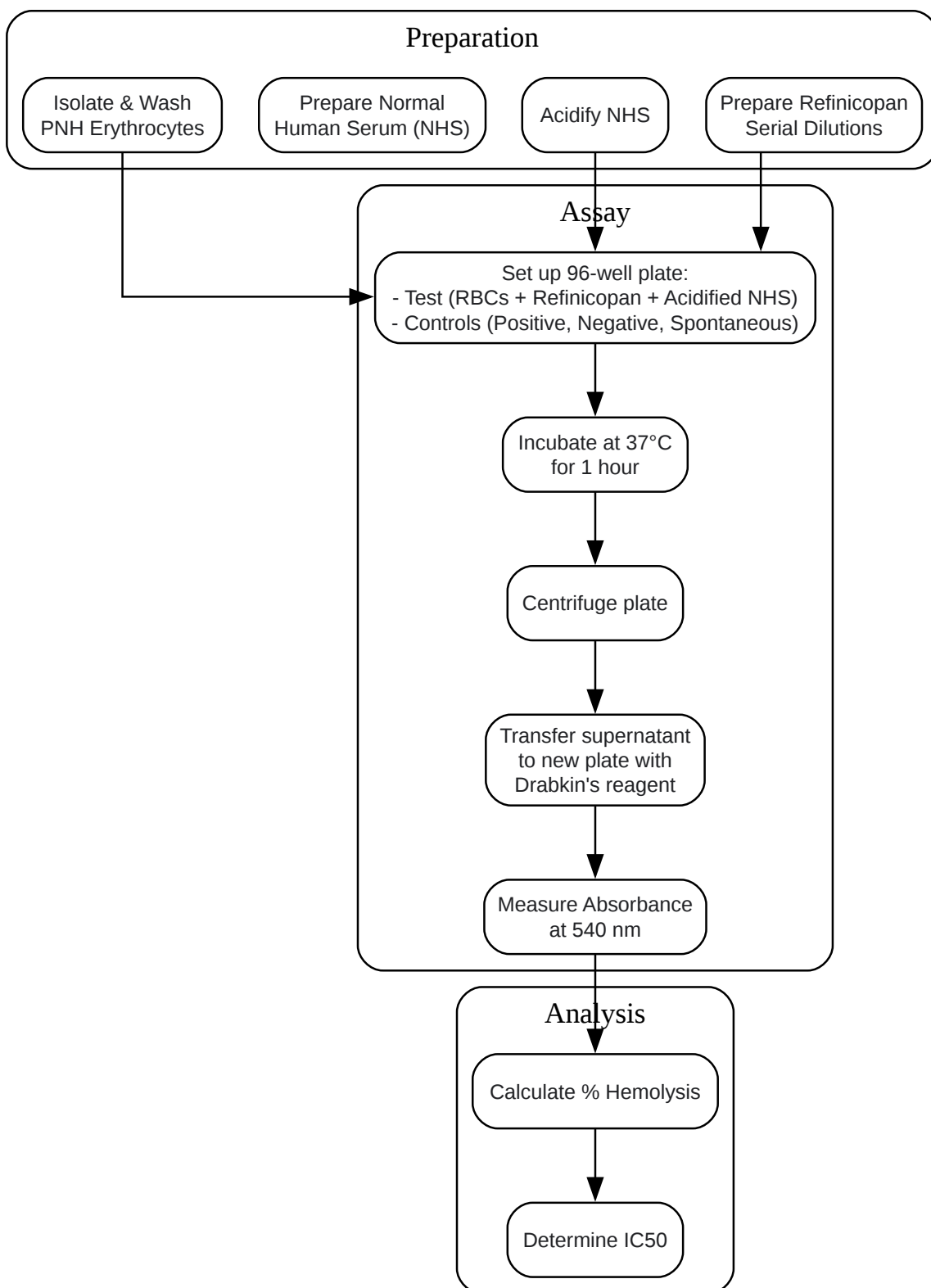
Mechanism of Action of Refinicopan in PNH

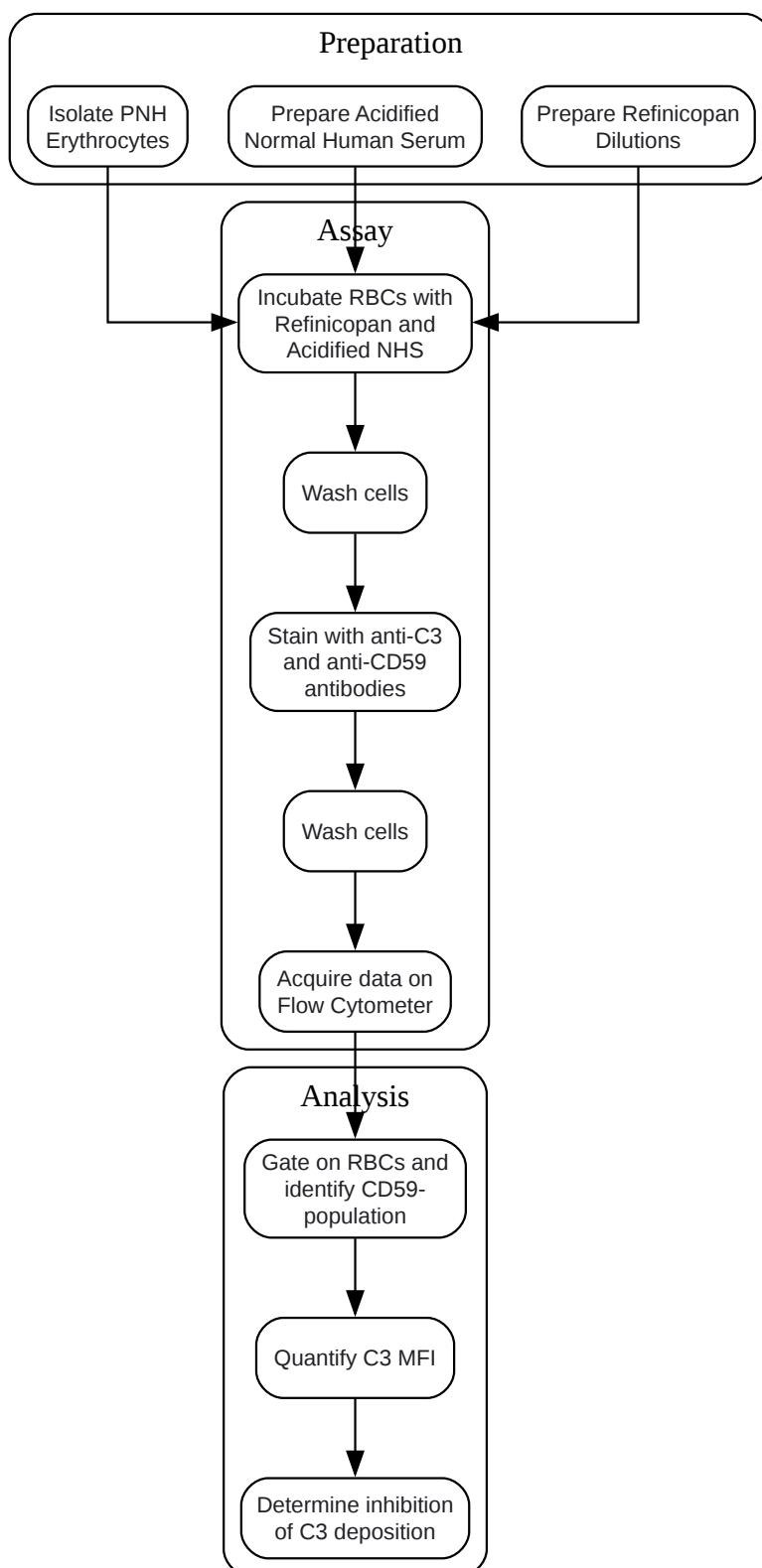
The complement system is a key component of the innate immune system. In PNH, the absence of CD55 and CD59 on erythrocytes prevents the regulation of the complement cascade.[2] The alternative pathway is spontaneously and continuously activated at a low level.

Factor D is the rate-limiting enzyme in the activation of the alternative pathway.^[7] It cleaves Factor B when it is bound to C3b, forming the C3 convertase (C3bBb). This convertase then cleaves more C3 into C3a and C3b, leading to an amplification loop and the formation of the membrane attack complex (MAC), which ultimately lyses the PNH erythrocytes.^[4]

Refinicipan, by inhibiting Factor D, prevents the formation of the C3 convertase, thus halting the amplification of the complement cascade and protecting PNH erythrocytes from destruction.^{[6][7]}







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